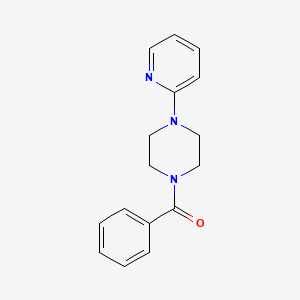

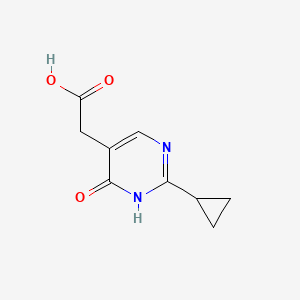

![molecular formula C14H14ClN3O B2354594 3-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide CAS No. 2034339-77-8](/img/structure/B2354594.png)

3-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide” is a chemical compound that is part of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine class . It is synthesized in a cost-efficient manner and can be modified by various functional groups .

Synthesis Analysis

The synthesis of this compound involves a series of steps. The production of tetrahydropyrazolo[1,5-a]pyrazines from the corresponding pyrazole-5-carboxylic acids and aminoacetals was discussed . The proposed synthetic scheme contains 5 steps (the first three of which are one-pot) and allows to obtain compounds in fairly good yields .Molecular Structure Analysis

The molecular structure of this compound is based on the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold . The introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings, is possible .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the production of tetrahydropyrazolo[1,5-a]pyrazines from the corresponding pyrazole-5-carboxylic acids and aminoacetals . The regioselectivity for direct insertion of the substituent to the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine core is also discussed .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 314.77, a density of 1.34, a boiling point of 545.8±50.0 °C (Predicted), a flash point of 283.916°C, and a refractive index of 1.675 .Scientific Research Applications

1. Synthesis and Functionalization

- Studies have shown that related pyrazole derivatives can be synthesized and functionalized to produce various compounds with potential applications in medicinal and organic chemistry. For example, 1H-pyrazole-3-carboxylic acid was converted into corresponding 1H-pyrazole-3-carboxamide, indicating the versatility of these compounds in chemical reactions (Yıldırım, Kandemirli, & Demir, 2005).

2. Antimicrobial Activity

- Some studies have explored the antimicrobial properties of related compounds. For instance, new quinazolinones derivatives with antimicrobial activity were synthesized from 3-chloro-1-benzothiophene-2-carbonylchloride (Naganagowda & Petsom, 2011). Similarly, new thiazole and pyrazole derivatives based on the tetrahydrobenzothiophene moiety were evaluated as antimicrobial agents (Gouda, Berghot, El-Ghani, & Khalil, 2010).

3. Photophysical Properties

- Pyrazolo[1,5-a]pyrimidine derivatives, closely related to the compound , have been studied for their photophysical properties, which are of interest in materials science (Moustafa et al., 2022).

4. Potential in Cancer Therapy

- Some derivatives of chloro-benzamides have shown potential as RET kinase inhibitors, which are relevant in cancer therapy (Han et al., 2016).

5. Synthesis of Heterocyclic Systems

- Compounds like 2-(5-oxothiazolidinone)-cyanoacetamido derivative, synthesized from 2-(2-cyano-acetylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxamide, indicate the potential for creating a variety of heterocyclic systems (Gouda et al., 2010).

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. The compound is a part of a class of nitrogen-containing heterocycles . These heterocycles are structural elements of natural products and pharmaceutically active compounds , suggesting that they may interact with a variety of biological targets.

Mode of Action

It is known that the compound is a type of polyp enzyme inhibitor . It inhibits the synthesis of adenosine diphosphate , which is a crucial enzyme in many organic phosphorus pesticides .

Biochemical Pathways

The compound affects the biochemical pathways involving the polyp enzymes . By inhibiting the synthesis of adenosine diphosphate, it disrupts the normal functioning of these pathways

Pharmacokinetics

It is known that the compound is almost insoluble in water but soluble in organic solvents such as ethanol and acetone . This suggests that the compound may have good bioavailability when administered in a suitable formulation.

Result of Action

It has been observed that the compound has a good control effect on both susceptible and resistant populations, showing fresh-weight reductions of 945-949 and 895-904%, respectively .

Future Directions

The future directions for this compound could involve further modification of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold for different region- and/or stereoselective synthesis, including sole transformations or modifications of functional groups . Additionally, the compound’s potential as an inhibitor of Hepatitis B Virus suggests it could be further explored for therapeutic applications .

Properties

IUPAC Name |

3-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3O/c15-11-3-1-2-10(8-11)14(19)17-12-5-7-18-13(9-12)4-6-16-18/h1-4,6,8,12H,5,7,9H2,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAXXUCMHAHMLHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC=N2)CC1NC(=O)C3=CC(=CC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

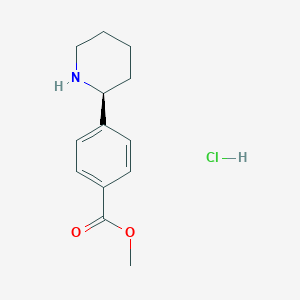

![N-[(3,4-Dimethoxyphenyl)methyl]-2-(3-methyl-2,4,8,8-tetraoxo-8lambda6-thia-1,3-diazaspiro[4.5]decan-1-yl)acetamide](/img/structure/B2354524.png)

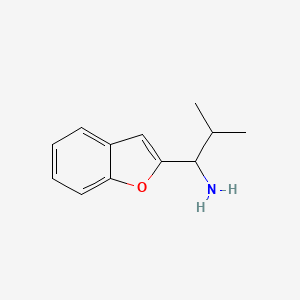

![5,5-Dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxamide;hydrochloride](/img/structure/B2354525.png)

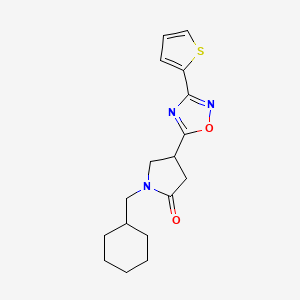

![3-[4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]piperidin-2-one](/img/structure/B2354530.png)

![5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B2354532.png)

![N-(3,4-diethoxybenzyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2354533.png)